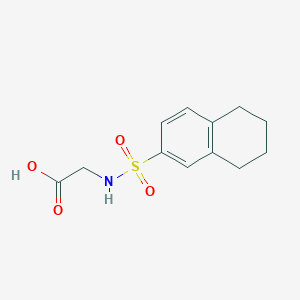

2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid

Descripción

2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid is a sulfonamide derivative featuring a tetrahydronaphthalene (tetralin) backbone linked to an acetic acid moiety via a sulfonamido (-SO₂NH-) group. For instance, similar compounds like 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)-5-(trifluoromethyl)benzoic acid (compound 8) were synthesized with a 74% yield via sulfonyl chloride coupling to anthranilic acid derivatives . This highlights the feasibility of synthesizing tetralin-based sulfonamides with carboxylic acid functionalities.

Propiedades

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)8-13-18(16,17)11-6-5-9-3-1-2-4-10(9)7-11/h5-7,13H,1-4,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGOXQZJZSHQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with glycine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Sulfonamide compounds are well-known for their antimicrobial properties. Research indicates that derivatives of 2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)acetic acid exhibit significant antibacterial activity against various strains of bacteria. Studies have shown that these compounds can inhibit bacterial growth by interfering with folic acid synthesis in microorganisms .

- Anti-inflammatory Effects :

- Analgesic Properties :

Drug Development

-

Lead Compound for Novel Drugs :

- The unique structure of 2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)acetic acid serves as a scaffold for the development of new pharmaceutical agents. Researchers are exploring modifications to enhance its efficacy and reduce potential side effects.

- Combination Therapies :

Case Studies

-

Case Study on Antibacterial Efficacy :

- A study published in a peer-reviewed journal evaluated the antibacterial efficacy of various sulfonamide derivatives against resistant bacterial strains. The results indicated that 2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)acetic acid showed promising results compared to traditional antibiotics .

- Preclinical Trials for Anti-inflammatory Properties :

Mecanismo De Acción

The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogs

Core Structural Variations

The target compound’s closest analogs differ in substituent positions, functional groups, or chain lengths. Key examples include:

Key Observations :

- Linker Type : Sulfonyl groups (as in 39a ) enhance polarity and hydrogen-bonding capacity compared to sulfanyl analogs (38a ) .

- Substituents : Methyl groups on the tetralin ring (e.g., 38a , 39a ) improve steric bulk, possibly affecting target binding .

Solubility and Stability

- Acetic Acid Derivatives: The shorter chain in 2-(tetralin-sulfonamido)acetic acid likely enhances aqueous solubility compared to propanoic acid analogs .

- Sulfonamido vs. Sulfonic Acid : Sulfonamido groups (pKa ~10) are less acidic than sulfonic acids (pKa ~1), influencing ionization and membrane permeability .

Commercial and Industrial Relevance

- Cost Factors : High-purity sulfonyl chlorides (e.g., $30,100/100g for 2-naphthalenesulfonyl chloride ) drive production costs for advanced intermediates.

Actividad Biológica

2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid is a sulfonamide derivative that has garnered interest in various biochemical and pharmacological studies. This compound's unique structure allows it to interact with specific biological targets, potentially influencing a range of physiological processes. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid is , with a molecular weight of approximately 273.33 g/mol. The compound features a tetrahydronaphthalene moiety linked to a sulfonamide group and an acetic acid functional group, contributing to its solubility and reactivity in biological systems.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 273.33 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not available |

| LogP | Not specified |

The biological activity of 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid primarily involves its interaction with various enzymes and receptors. It has been shown to inhibit specific kinases that play crucial roles in cellular signaling pathways. For example, the inhibition of cyclin-dependent kinases (CDKs) can lead to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit antimicrobial properties by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts the production of nucleic acids and proteins, ultimately leading to bacterial cell death .

Anti-inflammatory Effects

In vitro studies have demonstrated that 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid can modulate inflammatory responses by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Cancer Cell Line Inhibition

A study conducted on various cancer cell lines showed that treatment with 2-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)acetic acid resulted in significant reductions in cell viability. The compound was particularly effective against breast cancer cells (MCF-7), where it induced apoptosis through the intrinsic pathway.

Case Study 2: Anti-inflammatory Response

In a mouse model of arthritis, administration of this compound led to a marked decrease in paw swelling and joint inflammation. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.